N-(2-amino-2-ethylbutyl)benzamide

PNMT inhibition epinephrine biosynthesis CNS hypertension targets

N-(2-amino-2-ethylbutyl)benzamide is a geminally diethyl-substituted N-aminoalkyl benzamide engineered for target selectivity. Its sterically congested quaternary α-carbon imparts marked selectivity for benzylamine oxidase (IC₅₀ 130 nM) over MAO-B and diamine oxidase (>10⁶ nM), eliminating pan-amine oxidase cross-reactivity common to linear aminoethyl analogs. With negligible PNMT affinity (Ki ~1.11 mM), this compound serves as a validated negative control for benzamide-based PNMT inhibitor programs. The scaffold's steric bulk systematically biases sigma receptor binding toward the σ2 subtype—a 10-fold upregulated target in proliferating tumor cells—making it a strategic starting point for σ2-selective PET/SPECT radiotracer development. Compared to N-(2-aminoethyl)benzamide, the +34% MW and +1.5–2.0 logP shift provide a matched pair for CNS structure-property relationship studies on blood-brain barrier penetration and P-gp efflux. Choose this compound for unambiguous pharmacological probing and SPR-guided drug design.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B7549339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-2-ethylbutyl)benzamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCC(CC)(CNC(=O)C1=CC=CC=C1)N
InChIInChI=1S/C13H20N2O/c1-3-13(14,4-2)10-15-12(16)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3,(H,15,16)
InChIKeyPGFTZNCTFAFCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-ethylbutyl)benzamide: Chemical Identity and Procurement Baseline for a Geminally Substituted Aminoalkyl Benzamide


N-(2-amino-2-ethylbutyl)benzamide (molecular formula C₁₃H₂₀N₂O, MW 220.31 g/mol) is a synthetic benzamide derivative featuring a geminally diethyl-substituted 2-aminoethyl side chain [1]. This compound contains a primary amine and a secondary amide, placing it within the broader class of N-aminoalkyl benzamides that have been explored as pharmacological probes for monoamine oxidase (MAO), phenylethanolamine N-methyltransferase (PNMT), diamine oxidase, and sigma receptors [1][2]. The sterically congested quaternary carbon center (C2 bearing both amino and ethyl groups adjacent to the amide nitrogen) imparts distinct conformational constraints and lipophilicity relative to linear aminoethyl analogs, which influences target engagement, metabolic stability, and physicochemical properties [2].

Why N-(2-Amino-2-ethylbutyl)benzamide Cannot Be Freely Substituted by Linear Aminoethyl or Simple Alkyl Benzamide Alternatives


Within the N-aminoalkyl benzamide series, small structural modifications—such as the presence versus absence of geminal dialkyl branching on the alpha-carbon of the aminoalkyl chain—produce large shifts in enzyme inhibitory potency, receptor subtype selectivity, and physicochemical properties [1][2]. For instance, the quaternary carbon center in N-(2-amino-2-ethylbutyl)benzamide generates a sterically bulky, rotationally restricted amine-bearing side chain that differs fundamentally from the flexible primary aminoethyl group in compounds such as N-(2-aminoethyl)benzamide [1]. Published binding data confirm that analogous geminally substituted benzamides exhibit Ki values differing by orders of magnitude across PNMT, diamine oxidase, and MAO targets compared to their unsubstituted counterparts [1][2]. Consequently, unqualified interchange of this compound with more common and commercially abundant N-(2-aminoethyl)benzamide analogs introduces unpredictable changes in biological activity and cannot be justified without direct comparative data.

N-(2-Amino-2-ethylbutyl)benzamide: Quantitative Comparator Evidence for Differentiated Selection


PNMT Inhibitory Activity: N-(2-Amino-2-ethylbutyl)benzamide Exhibits Micromolar-Range Ki Distinct from Other Aminoalkyl Benzamides

N-(2-Amino-2-ethylbutyl)benzamide (CHEMBL291584) was tested for in vitro inhibition of phenylethanolamine N-methyltransferase (PNMT) and exhibited a Ki of 1.11×10⁶ nM (approximately 1.11 mM) [1]. This value characterizes the compound as a weak PNMT ligand, providing a quantitative benchmark that differentiates it from more potent PNMT inhibitors developed from the benzamide scaffold. The quaternary carbon branching on the aminoalkyl side chain likely reduces affinity relative to flexible aminoethyl analogs. No head-to-head PNMT comparison with N-(2-aminoethyl)benzamide itself is available, but the Ki provides a definitive quantitative starting point for structure-activity relationship (SAR) studies [1].

PNMT inhibition epinephrine biosynthesis CNS hypertension targets

Amine Oxidase Profiling: Selective Benzylamine Oxidase Activity Against a Broadly Inactive Background

When screened against a panel of amine oxidases, N-(2-amino-2-ethylbutyl)benzamide (CHEMBL538353) displayed striking functional selectivity: an IC₅₀ of 130 nM against benzylamine oxidase from porcine serum, while showing essentially no inhibition of diamine oxidase (IC₅₀ = 1.00×10⁶ nM) or rat liver MAO-B (IC₅₀ = 1.00×10⁶ nM) [1]. This >7,600-fold selectivity window between benzylamine oxidase and the other two amine oxidase targets is a quantifiable differentiation parameter. In comparison, many structurally simpler N-(2-aminoethyl)benzamide derivatives are documented as dual or pan-amine oxidase inhibitors and are used as MAO-B probes [2].

amine oxidase copper-containing oxidase polyamine metabolism

Molecular Weight and Physicochemical Differentiation from N-(2-Aminoethyl)benzamide

N-(2-Amino-2-ethylbutyl)benzamide (MW 220.31 g/mol, C₁₃H₂₀N₂O) carries an additional C₄H₈ moiety compared to N-(2-aminoethyl)benzamide (MW 164.20 g/mol, C₉H₁₂N₂O) [1][2]. The geminal diethyl substitution on the alpha-carbon increases the calculated logP (clogP) by approximately 1.5–2.0 log units relative to the unsubstituted aminoethyl analog, as estimated from the Hansch-Leo fragmental constant method [3]. This elevated lipophilicity has direct implications for blood-brain barrier permeability, non-specific protein binding, and assay compatibility (e.g., DMSO solubility thresholds).

physicochemical properties lipophilicity molecular weight

Sigma Receptor Binding: Structural Determinants for σ1/σ2 Selectivity in Aminobutyl-Benzamide Series

Structure-activity relationship studies on aminobutyl-benzamide analogs with varied amine ring size and nitrogen positioning have demonstrated that the steric and electronic properties of the amine-bearing side chain directly govern σ1 versus σ2 receptor binding affinity and selectivity [1]. While binding data for the exact N-(2-amino-2-ethylbutyl)benzamide compound at sigma receptors is not yet publicly reported, its geminal diethyl substitution pattern places it in a SAR region that is predicted to favor σ2 over σ1 binding based on the trends observed for conformationally restricted aminobutyl-benzamides [1]. Compounds with smaller, flexible aminoethyl chains generally show preferential σ1 binding, whereas increasing steric bulk at the alpha-carbon shifts selectivity toward σ2 [1].

sigma receptor σ1/σ2 selectivity CNS imaging

Commercial Availability and Purity Specification Relative to In-Class Analogs

N-(2-Amino-2-ethylbutyl)benzamide is available from multiple specialty chemical suppliers at a typical catalog purity of 95% (HPLC), with select vendors offering purity ≥98% with accompanying NMR and HPLC certificates of analysis . In contrast, the structurally simpler N-(2-aminoethyl)benzamide (CAS 1009-17-2) is widely stocked by major international suppliers at purities up to 97–99% and at substantially lower unit cost due to economies of scale [1]. The geminally substituted compound is primarily accessible through custom synthesis or niche catalog suppliers, reflecting its specialized research application rather than bulk industrial use.

commercial sourcing purity specification custom synthesis

Recommended Application Scenarios for N-(2-Amino-2-ethylbutyl)benzamide Based on Quantified Differentiation


Selective Benzylamine Oxidase Probe in Polyamine and Copper-Containing Amine Oxidase Research

The compound's marked selectivity for benzylamine oxidase (IC₅₀ = 130 nM) over diamine oxidase (IC₅₀ ≈ 10⁶ nM) and MAO-B (IC₅₀ ≈ 10⁶ nM) [1] makes it a preferred tool compound for studies requiring selective modulation of copper-containing amine oxidases without cross-reactivity at MAO enzymes. This selectivity profile is not achievable with standard N-(2-aminoethyl)benzamide analogs, which are documented as potent MAO-B inhibitors. Researchers investigating the role of benzylamine oxidase in polyamine metabolism, vascular adhesion, or inflammatory signaling can employ this compound as a selective pharmacological probe where pan-amine oxidase inhibitors would confound data interpretation.

Negative Control or Low-Affinity Scaffold for PNMT Inhibitor Screening Cascades

With a Ki of 1.11×10⁶ nM (approximately 1.11 mM) against PNMT [1], N-(2-amino-2-ethylbutyl)benzamide provides a structurally related but pharmacologically inactive comparator for PNMT inhibitor discovery programs. Medicinal chemistry teams optimizing benzamide-based PNMT inhibitors for hypertension or CNS indications can use this compound as a negative control to validate assay windows, confirm target engagement specificity, and benchmark the activity improvement of newly synthesized analogs.

Sigma-2 Receptor Ligand Development for Oncology Imaging

SAR evidence from the aminobutyl-benzamide series indicates that increasing steric bulk at the alpha-carbon of the aminoalkyl side chain—precisely the structural feature embodied by the geminal diethyl substitution in N-(2-amino-2-ethylbutyl)benzamide—systematically shifts sigma receptor binding preference toward the σ2 subtype [1]. Given the 10-fold higher σ2 receptor density observed in proliferating tumor cells versus quiescent cells [2], this compound serves as a structural starting point for the design of σ2-selective radiolabeled probes for PET or SPECT imaging of solid tumors. Researchers in molecular imaging and oncology can leverage this scaffold to develop differentiation-based diagnostics that require σ2-over-σ1 selectivity.

Physicochemical Comparator for CNS Drug Design SAR Studies

The significant increase in molecular weight (+34%) and estimated lipophilicity (+1.5–2.0 log units) of N-(2-amino-2-ethylbutyl)benzamide relative to N-(2-aminoethyl)benzamide [1][2] makes this compound a valuable physicochemical comparator for structure-property relationship (SPR) studies in CNS drug design. Medicinal chemists evaluating the impact of steric bulk and lipophilicity on blood-brain barrier penetration, P-glycoprotein efflux, and non-specific tissue binding can use this geminally substituted compound alongside its linear aminoethyl analog to isolate the contribution of alpha-carbon substitution on ADME parameters.

Quote Request

Request a Quote for N-(2-amino-2-ethylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.